6-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
Description
Properties
IUPAC Name |
6-[2-(benzenesulfonyl)-5-phenyl-3,4-dihydropyrazol-3-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c28-30(29,19-9-5-2-6-10-19)27-23(16-21(26-27)17-7-3-1-4-8-17)18-11-12-20-22(15-18)25-14-13-24-20/h1-15,23H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJJWYBHIUZUKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC5=NC=CN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mechanism: The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Molecular Targets and Pathways:
Enzyme Inhibition: Interacts with active sites of enzymes, altering their activity.
Receptor Binding: Binds to specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Research Findings and Data Analysis
Crystallographic Insights
- The ether-linked quinoxaline derivative (from ) exhibits C–H···O/N hydrogen bonding and π-stacking, forming chain-like structures . The target compound’s sulfonyl group may similarly participate in hydrogen bonding, but its bulkiness could reduce packing efficiency compared to smaller substituents like fluorine .
Computational Analysis
Biological Activity
The compound 6-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a novel pyrazole derivative with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 370.44 g/mol. The compound features a quinoxaline core substituted with a phenylsulfonyl group and a 4,5-dihydro-pyrazole moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O2S |
| Molecular Weight | 370.44 g/mol |
| LogP | 2.806 |
| Polar Surface Area (PSA) | 77 Ų |
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit potent antitumor properties. For instance, derivatives with similar structures have been shown to inhibit histone deacetylases (HDACs), leading to apoptosis in cancer cells. One study reported that specific pyrazole derivatives demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating strong cytotoxic effects .
Antimicrobial Properties
The antimicrobial activity of phenylsulfonyl pyrazoles has been documented in several studies. For instance, derivatives have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anti-inflammatory Effects
Compounds related to This compound have also demonstrated anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- HDAC Inhibition : Similar compounds have been shown to inhibit HDACs, leading to altered gene expression and apoptosis in cancer cells.
- Cytokine Modulation : The ability to modulate inflammatory cytokines suggests a pathway for treating autoimmune conditions.
- Antibacterial Mechanisms : Disruption of bacterial cell integrity through interference with critical biosynthetic pathways.
Case Study 1: Antitumor Efficacy
In a study published in Nature Reviews Cancer, a series of phenylsulfonyl pyrazole derivatives were synthesized and tested against various tumor cell lines. One derivative exhibited an IC50 value of 0.25 µM against MCF-7 breast cancer cells, significantly higher than standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial properties of sulfonamide derivatives revealed that the compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .
Scientific Research Applications
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens, including bacteria and fungi. For instance, studies have shown that modifications in the quinoxaline structure can enhance its antimicrobial activity, making it a candidate for developing new antimicrobial agents .
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
| Compound | Pathogen | Activity |
|---|---|---|
| 6-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline | Staphylococcus aureus | Moderate |
| This compound | Escherichia coli | High |
| This compound | Candida albicans | Significant |
Antiviral Activity
Quinoxaline derivatives have shown promise in antiviral applications as well. For example, certain derivatives have been reported to inhibit the replication of viruses such as herpes simplex virus and cytomegalovirus. The specific structural features of these compounds contribute to their antiviral efficacy .
Antiprotozoan Activity
The compound has also been investigated for its antiprotozoan effects, particularly against Entamoeba histolytica, which causes amoebiasis. Some derivatives demonstrated potent inhibitory action against this pathogen, suggesting potential therapeutic applications in treating protozoan infections .
Anti-inflammatory and Antioxidant Properties
Research has highlighted the anti-inflammatory and antioxidant activities of quinoxaline derivatives. The incorporation of specific functional groups into the quinoxaline structure can enhance these properties, making them suitable candidates for treating chronic inflammatory diseases .
Table 2: Anti-inflammatory Activity of Quinoxaline Derivatives
| Compound | Inflammation Model | Efficacy |
|---|---|---|
| This compound | Carrageenan-induced paw edema | Significant reduction |
| This compound | Lipopolysaccharide (LPS) induced inflammation | Moderate |
Synthesis Methodologies
The synthesis of This compound typically involves multi-step reactions that incorporate both pyrazole and quinoxaline frameworks. Common synthetic routes include:
- Condensation Reactions : Utilizing appropriate precursors to form the pyrazole ring.
- Sulfonation : Introducing the phenylsulfonyl group to enhance solubility and biological activity.
- Cyclization : Finalizing the quinoxaline structure through cyclization techniques.
These methods allow for the modification of various substituents on the core structure, thereby tuning the biological activity of the resulting compounds .
Case Study 1: Antibacterial Efficacy
A study conducted on a series of quinoxaline derivatives demonstrated that variations in substituent patterns significantly influenced antibacterial activity against Staphylococcus aureus. The synthesized compound exhibited superior activity compared to conventional antibiotics, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies evaluated the anti-inflammatory effects of the compound using macrophage cell lines stimulated with LPS. Results showed a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha), suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize 6-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline?
- Methodology : The compound can be synthesized via condensation reactions between substituted o-phenylenediamines and ketones or aldehydes. For example, quinoxaline scaffolds are often constructed using benzyl or aryl-substituted precursors in high-yield reactions under reflux conditions. Triethylamine in DMSO is a common base/solvent system for facilitating such reactions .
- Key Steps :
Preparation of substituted pyrazole intermediates via cyclization of hydrazines with diketones.
Sulfonylation of the pyrazole nitrogen using phenylsulfonyl chloride.
Final coupling with quinoxaline derivatives under basic conditions.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : H and C NMR confirm substituent positions and regioselectivity (e.g., sulfonyl group attachment) .
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., dihedral angles between pyrazole and quinoxaline rings) .
- HRMS/HPLC : Validates molecular weight and purity (>95% by reverse-phase HPLC) .
Q. How is preliminary biological activity screening conducted for this compound?
- Approach :
- In vitro assays : Test inhibition of viral enzymes (e.g., HIV-1 reverse transcriptase) using recombinant proteins and substrate analogs. IC values are calculated via dose-response curves .
- Cytotoxicity : Evaluate in MT-2 or HEK293 cells using MTT assays to determine selectivity indices .
Advanced Research Questions
Q. How can molecular docking and 3D-QSAR models optimize this compound’s anti-HIV activity?
- Methodology :
Virtual Library Construction : Generate derivatives with modified substituents (e.g., halogens, methoxy groups) using pharmacophore features from known RT inhibitors .
Docking : Use AutoDock Vina to predict binding poses in the HIV-1 RT non-nucleoside binding pocket. Focus on interactions with residues like Lys101 and Tyr181 .
3D-QSAR : Correlate steric/electronic properties with activity using CoMFA/CoMSIA. Prioritize derivatives with predicted IC < 1 µM .
Q. What experimental strategies address discrepancies in photochemical stability data?
- Resolution :
- UV/Vis Spectroscopy : Monitor absorbance changes (e.g., 250–400 nm) under UVA exposure in aprotic solvents (DMSO) to assess degradation kinetics .
- EPR Spin Trapping : Identify radical intermediates (e.g., hydroxyl or superoxide radicals) generated during photoexcitation .
- Cross-Validation : Compare stability across solvent systems (e.g., DMSO vs. aqueous buffers) to isolate solvent effects .
Q. How do crystallographic data inform structure-activity relationships (SAR)?
- Analysis :
- Bond Lengths/Angles : Measure dihedral angles between the pyrazole and quinoxaline moieties to assess planarity and conjugation effects on bioactivity .
- Hydrogen Bonding : Identify key interactions (e.g., N–H···O=S) that stabilize the sulfonyl group’s orientation for target binding .
- Thermal Ellipsoids : Evaluate conformational flexibility to guide rigid vs. flexible analog design .
Q. What mechanisms explain this compound’s anti-HIV activity?
- Proposed Pathways :
RT Inhibition : Disruption of RT’s catalytic dyad (Asp110, Asp185) via π-π stacking with aromatic residues .
Allosteric Modulation : Sulfonyl groups induce conformational changes in RT’s p66 subunit, reducing processivity .
Synergy Studies : Combine with AZT or Efavirenz to assess additive vs. antagonistic effects in viral replication assays .
Q. How can conflicting SAR data from different cell models be resolved?
- Strategies :
- Cell-Specific Factors : Compare membrane permeability (logP) and efflux pump expression (e.g., P-gp) in MT-2 vs. PBMCs .
- Metabolic Stability : Perform microsomal assays to identify CYP450-mediated degradation pathways .
- Proteomic Profiling : Use LC-MS/MS to quantify target engagement (e.g., RT binding vs. off-target kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
